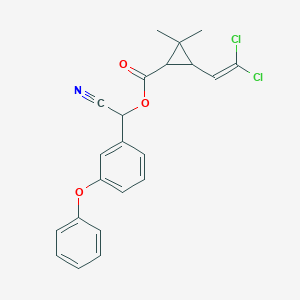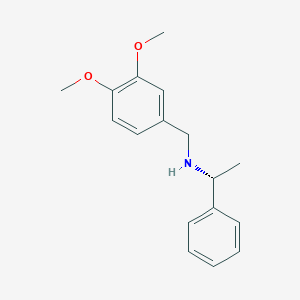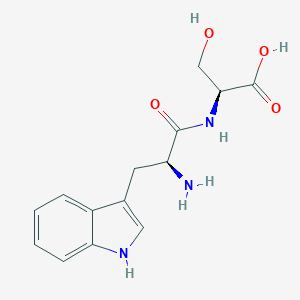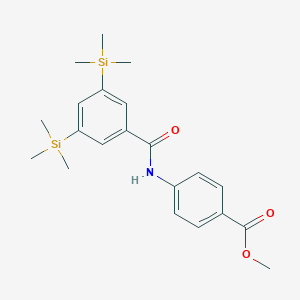
Aniline-UL-14C hydrochloride
Overview
Description
Aniline-UL-14C hydrochloride is a radiolabeled compound where the aniline molecule is uniformly labeled with carbon-14. This compound is primarily used in scientific research to trace and study the behavior of aniline in various chemical and biological systems. The hydrochloride form enhances its solubility in water, making it easier to handle in laboratory settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aniline-UL-14C hydrochloride typically involves the nitration of benzene to form nitrobenzene, followed by the reduction of nitrobenzene to aniline. The aniline is then uniformly labeled with carbon-14. The final step involves the formation of the hydrochloride salt by reacting the labeled aniline with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves stringent controls to ensure the uniform labeling of carbon-14 and the purity of the final product. The use of advanced reduction techniques and high-purity reagents is crucial to achieve the desired labeling extent and product quality .
Chemical Reactions Analysis
Types of Reactions: Aniline-UL-14C hydrochloride undergoes various chemical reactions, including:
Oxidation: Aniline can be oxidized to form compounds such as nitrosobenzene and azobenzene.
Reduction: The nitro group in nitrobenzene can be reduced to form aniline.
Substitution: Aniline can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts like palladium on carbon or iron filings in the presence of hydrochloric acid.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Nitrosobenzene, azobenzene.
Reduction: Aniline.
Substitution: Nitroaniline, sulfanilic acid, halogenated anilines.
Scientific Research Applications
Aniline-UL-14C hydrochloride is widely used in various fields of scientific research:
Chemistry: Used as a tracer to study reaction mechanisms and pathways.
Biology: Helps in understanding the metabolic pathways of aniline in living organisms.
Medicine: Used in pharmacokinetic studies to trace the distribution and metabolism of aniline-based drugs.
Industry: Employed in environmental studies to track the fate of aniline pollutants in ecosystems
Mechanism of Action
The mechanism of action of Aniline-UL-14C hydrochloride involves its incorporation into chemical or biological systems where it acts as a tracer. The carbon-14 label allows researchers to track the compound through various reactions and pathways. In biological systems, it helps in identifying the metabolic products and understanding the interaction of aniline with different molecular targets and pathways .
Comparison with Similar Compounds
Aniline hydrochloride: Similar in structure but not radiolabeled.
Nitroaniline: Contains a nitro group instead of being radiolabeled.
Sulfanilic acid: Aniline derivative with a sulfonic acid group.
Uniqueness: Aniline-UL-14C hydrochloride is unique due to its uniform carbon-14 labeling, which makes it an invaluable tool for tracing and studying the behavior of aniline in various systems. This radiolabeling provides insights that are not possible with non-labeled compounds .
Properties
IUPAC Name |
(1,2,3,4,5,6-14C6)cyclohexatrienamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N.ClH/c7-6-4-2-1-3-5-6;/h1-5H,7H2;1H/i1+2,2+2,3+2,4+2,5+2,6+2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCPOSDMTGQNKG-UJZMCJRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[14CH]1=[14CH][14CH]=[14C]([14CH]=[14CH]1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474408 | |
| Record name | Aniline-UL-14C hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36663-09-9 | |
| Record name | Aniline-UL-14C hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
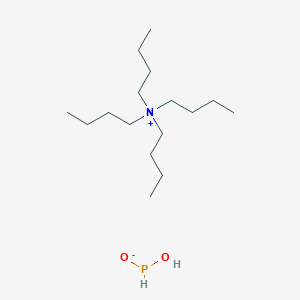
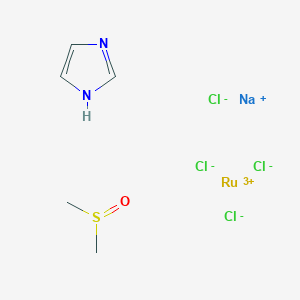

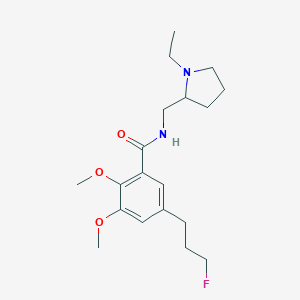
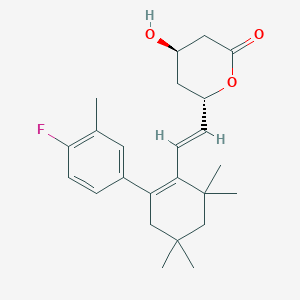
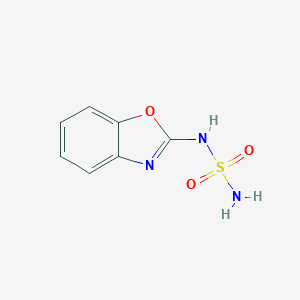
![13-Oxa-6-azadispiro[4.1.5.2]tetradecane](/img/structure/B145010.png)
![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B145012.png)
![[3-(aminomethyl)phenyl]methanamine;1,3-diaminopropan-2-ol](/img/structure/B145014.png)
